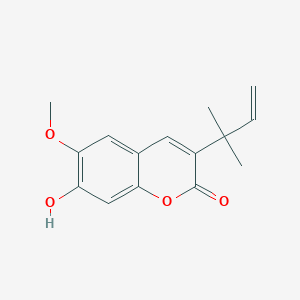
3-(1,1-Dimethylallyl)scopoletin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-Dimethylallyl)scopoletin is a natural compound found in various plants, including tobacco, coffee, and cassava. It belongs to the family of coumarins, which are known for their diverse biological activities. 3-(1,1-Dimethylallyl)scopoletin has gained attention in recent years due to its potential as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
Occurrence in Plant Tissue Cultures
3-(1,1-Dimethylallyl)scopoletin was first identified in tissue cultures of Ruta graveolens, a discovery highlighting its presence in plant tissues not previously observed in Rutaceae family plants (Von Brocke et al., 1971).
Coumarin Derivatives in Plants
This compound is among the new coumarins isolated from plants like Haplophyllum obtusifolium, indicating a broader occurrence of such derivatives in the plant kingdom (Matkarimov et al., 1982).
Anticancer Properties
Scopoletin, a related compound, has demonstrated potential in inducing apoptosis in cancer cells, suggesting that derivatives like 3-(1,1-Dimethylallyl)scopoletin may possess similar properties (Kim et al., 2005).
Role in Cellular Processes
The compound has been studied for its effects on cell cycle arrest and apoptosis in cancer cells, indicating its significance in regulating cellular processes (Li et al., 2015).
Potential in Drug Delivery Systems
Research has explored its use in drug delivery systems, such as in the development of slow-releasing materials with pharmaceutical applications (Sampaio et al., 2020).
Inhibition of Inflammatory Cytokines
It has been used to study the inhibition of inflammatory cytokines, shedding light on its potential in treating inflammatory conditions (Moon et al., 2007).
Propriétés
Numéro CAS |
19723-23-0 |
|---|---|
Nom du produit |
3-(1,1-Dimethylallyl)scopoletin |
Formule moléculaire |
C15H16O4 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
7-hydroxy-6-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-5-15(2,3)10-6-9-7-13(18-4)11(16)8-12(9)19-14(10)17/h5-8,16H,1H2,2-4H3 |
Clé InChI |
NEUWPSXOYGGGFO-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=CC2=CC(=C(C=C2OC1=O)O)OC |
SMILES canonique |
CC(C)(C=C)C1=CC2=CC(=C(C=C2OC1=O)O)OC |
melting_point |
132-135°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



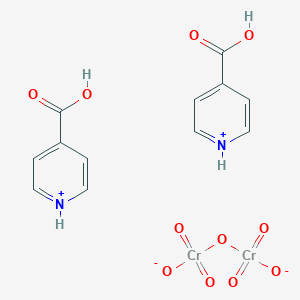
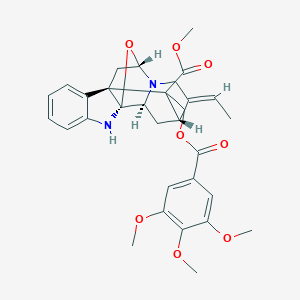
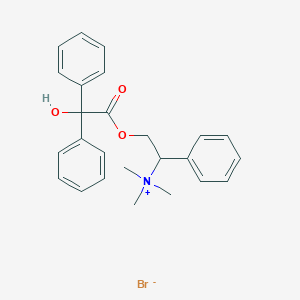
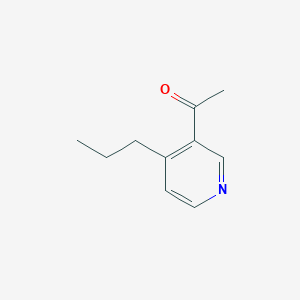
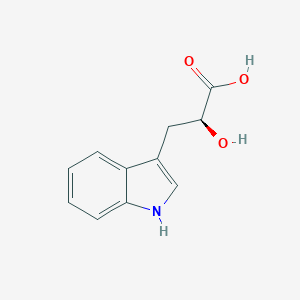
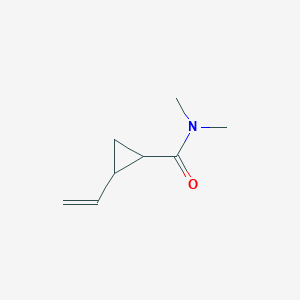
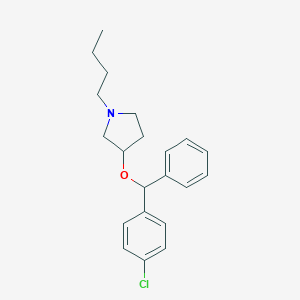
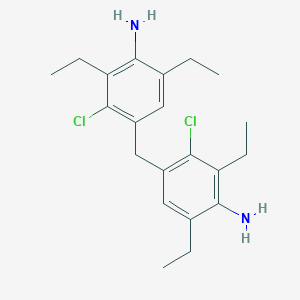
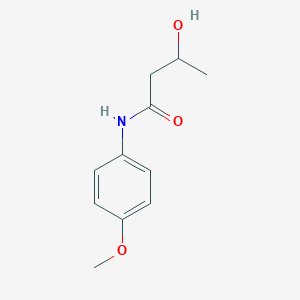
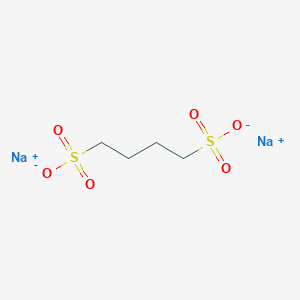
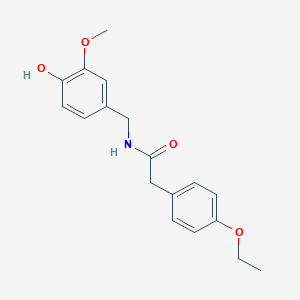
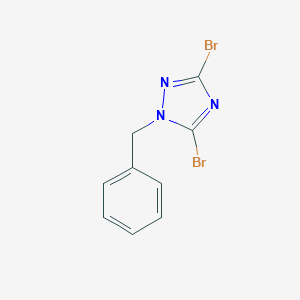
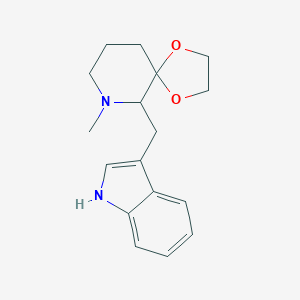
![5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B10924.png)